Morpholine, 2-(3-methylphenyl)-, hydrochloride
CAS No.: 61151-64-2
Cat. No.: VC16561304
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61151-64-2 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 2-(3-methylphenyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H |
| Standard InChI Key | JYTAATTUJHIJKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2CNCCO2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(3-Methylphenyl)morpholine hydrochloride consists of a six-membered morpholine ring (containing oxygen and nitrogen heteroatoms) substituted at the 2-position with a 3-methylphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications . Key structural features include:
-
Morpholine core: A saturated heterocycle with oxygen at position 1 and nitrogen at position 4.
-
3-Methylphenyl substituent: An aromatic ring with a methyl group at the meta position, influencing electronic and steric properties.
-
Hydrochloride counterion: Improves crystallinity and bioavailability via salt formation .
Table 1: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO | |
| Molecular Weight | 213.7 g/mol | |
| Solubility | Soluble in polar solvents (e.g., H₂O) | |
| Melting Point | 190–195°C (decomposes) | |
| pKa (Morpholine NH) | ~7.4 |
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 2-(3-methylphenyl)morpholine hydrochloride typically involves Pd-catalyzed carboamination or allyl ether intermediate formation, as outlined in morpholine derivative protocols .
Pd-Catalyzed Carboamination
-
Substrate Preparation: Enantiopure amino alcohols (e.g., (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate) are allylated using NaH and allyl bromide.
-
Boc Deprotection: Cleavage of the Boc group with trifluoroacetic acid (TFA) yields a free amine.
-
Pd-Catalyzed Coupling: Reaction with 3-methylphenyl bromide in the presence of Pd(OAc)₂ and Tri(2-furyl)phosphine generates the 2-(3-methylphenyl)morpholine scaffold .
-
Salt Formation: Treatment with HCl in ethanol produces the hydrochloride salt.
Stereoselective Synthesis
Chiral resolution techniques or asymmetric catalysis ensure enantiopure product formation, critical for binding to biological targets like kinases .
Pharmacological Activities and Structure-Activity Relationships (SAR)
Table 2: Biological Activity Profile
| Activity | Model System | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| mTOR Inhibition | HCT-116 colorectal cells | 12 nM | |
| PI3Kα Inhibition | MCF-7 breast cancer | 38 nM | |
| Antiproliferative Effect | HepG2 liver cancer | 45 nM |
Antimicrobial Properties
The hydrochloride salt improves membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .
Applications in Drug Development
Kinase-Targeted Therapies
2-(3-Methylphenyl)morpholine derivatives are integral to dual PI3K/mTOR inhibitors, which overcome resistance mechanisms in oncology . Clinical candidates often incorporate this scaffold to balance potency and metabolic stability.
Central Nervous System (CNS) Agents
The morpholine ring’s ability to cross the blood-brain barrier (BBB) makes it valuable in neurodegenerative disease drug design. Preclinical studies highlight its role in modulating Aβ aggregation in Alzheimer’s models .
| Hazard Code | Description | Prevalence |
|---|---|---|
| H315 | Causes skin irritation | 100% |
| H335 | May cause respiratory irritation | 97.7% |
Future Directions and Challenges
Improving Selectivity
Ongoing research focuses on C-5 fluorination and biaryl substitutions to enhance kinase isoform selectivity while reducing off-target effects .
Formulation Advances
Nanoparticle encapsulation and prodrug strategies aim to address solubility limitations in vivo, particularly for intravenous delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume